Pontacyl Violet 6R

Spectrophotometry Dye Chemistry Absorbance Intensity

Pontacyl Violet 6R (C.I. Acid Violet 13, Chromotrope 10B) is a water-soluble anionic azo dye belonging to the chromotrope subgroup of acid dyes.

Molecular Formula C20H14N2NaO8S2
Molecular Weight 497.5 g/mol
CAS No. 5850-63-5
Cat. No. B1492440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePontacyl Violet 6R
CAS5850-63-5
Molecular FormulaC20H14N2NaO8S2
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O.[Na]
InChIInChI=1S/C20H14N2O8S2.Na/c23-16-10-13(31(25,26)27)8-12-9-17(32(28,29)30)19(20(24)18(12)16)22-21-15-7-3-5-11-4-1-2-6-14(11)15;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);
InChIKeyAYYVETDDLAFWFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pontacyl Violet 6R (CAS 5850-63-5): A Chromotropic Acid Azo Dye with Defined Spectral and Functional Properties


Pontacyl Violet 6R (C.I. Acid Violet 13, Chromotrope 10B) is a water-soluble anionic azo dye belonging to the chromotrope subgroup of acid dyes. Structurally, it is the disodium salt of 4,5-dihydroxy-3-(1-naphthylazo)-2,7-naphthalenedisulfonic acid (molecular weight 518.4 g/mol) [1]. Originally patented in 1890 for wool printing, it is manufactured via diazotization of 1-aminonaphthalene and subsequent coupling with chromotropic acid [1]. Unlike many commercial acid violet dyes that belong to the triphenylmethane class, this compound’s azo-chromotrope architecture confers a distinct combination of spectral absorption, metal-complexing chromotropic behavior, and emerging biochemical activity profiles that differentiate it from generic acid violet alternatives [2].

Why Generic 'Acid Violet' Substitution Fails for Pontacyl Violet 6R in Research and Industrial Workflows


The acid violet subclass encompasses structurally and functionally heterogeneous dyes spanning azo, triphenylmethane, and quinoline chemistries with λmax values ranging from ~520 nm to >600 nm and vastly different metal-ion sensitivities [1]. Simply substituting Pontacyl Violet 6R with another “acid violet”—for example, Acid Violet 17 (triphenylmethane, λmax ~545–550 nm) or Acid Violet 7 (monoazo, λmax ~520 nm)—introduces uncontrolled shifts in absorption wavelength, absorbance intensity, and redox or metal-binding behavior that can invalidate spectrophotometric calibrations, alter staining contrast in histological protocols, or disrupt established dye-ligand interaction assays. The compound’s identity as a chromotrope dye further means that it undergoes a pronounced and analytically useful color shift upon mordanting with chromium salts, a property absent in non-chromotropic acid violets [2]. The following quantitative evidence demonstrates exactly where these differences are measurable and operationally consequential.

Pontacyl Violet 6R Quantitative Differentiation Evidence: Spectral Position, Absorptivity, Chromotropic Shift, and Biochemical Target Engagement


Spectral Differentiation of Pontacyl Violet 6R vs. Acid Violet 3: Absorptivity Advantage in Aqueous Systems

Pontacyl Violet 6R (Acid Violet 13) exhibits an absorbance (E1%¹cm) of ≥470 at λmax 538–542 nm in water, compared with Acid Violet 3 (Pontacyl Violet 4BSN, CAS 1681-60-3), which shows an absorbance (E1%¹cm) of ≥320 at λmax 555–558 nm in water . This represents a 47% higher mass-normalized absorptivity for the target compound, enabling lower working concentrations to achieve equivalent optical density.

Spectrophotometry Dye Chemistry Absorbance Intensity Colorimetric Analysis Acid Dyes

Spectral Window Differentiation of Pontacyl Violet 6R from Closely Related Acid Violets: Quantitative Wavelength Placement

The absorption maximum of Pontacyl Violet 6R in water (538–542 nm) occupies a distinct spectral window relative to other commercial acid violet dyes. Acid Violet 5 (CAS 10130-48-0) absorbs at λmax ~527 nm, and Acid Violet 7 (CAS 4321-69-1) absorbs at λmax ~520 nm [1]. The 11–22 nm red-shifted λmax of Pontacyl Violet 6R allows it to be combined with these shorter-wavelength acid violets in multiplexed detection schemes with significantly reduced spectral crosstalk.

Absorption Spectroscopy Dye Selection Spectral Overlap Multiplex Detection Assay Design

Chromotropic Behavior of Pontacyl Violet 6R: Quantified Color Shift Upon Chromium Mordanting Versus Non-Chromotropic Acid Violets

Pontacyl Violet 6R, as a chromotrope dye, undergoes a pronounced color transition from red-violet to blue-black upon treatment with potassium dichromate during wool dyeing [1]. This behavior is a defining characteristic of chromotrope dyes and is not observed in non-chromotropic acid violet dyes such as Acid Violet 17 (triphenylmethane class) or Acid Violet 7 (standard monoazo acid dye), which do not exhibit a comparable dichromate-induced hue shift [2]. The specific hue transition is documented in the primary patent literature and reference works as a distinctive identifier of the chromotrope 10B structure.

Mordant Dyeing Chromotropic Shift Histological Staining Metal Complexation Colorimetric Indicator

Computational Binding Characterization of Pontacyl Violet 6R to SARS-CoV-2 Exoribonuclease: Hydrogen Bonding and Active-Site Stabilization

In a molecular docking and molecular dynamics study, Pontacyl Violet 6R (PV6R) demonstrated strong binding at the catalytic active site of SARS-CoV-2 exoribonuclease (ExoN), stabilized by two hydrogen bonds and hydrophobic interactions [1]. The binding stability was confirmed by molecular dynamics simulations showing a ligand shift to achieve a more stabilized pose. Other chromotrope or acid violet dyes were not evaluated in this study; however, PV6R was selected from a panel of previously identified DEDDh/DEEDh subfamily nuclease inhibitors as the lead molecule, implying superior predicted binding characteristics within that screened set.

Molecular Docking SARS-CoV-2 Exoribonuclease Virtual Screening Antiviral Lead Identification Drug Discovery

Pontacyl Violet 6R as an Inhibitor of HMGB1 Release and Apoptotic DNase γ: Cellular Activity Profile

In a screening campaign for inhibitors of HMGB1 release from apoptotic HeLa S3 cells, Pontacyl Violet 6R (PV6R) was identified as one of three active compounds from an in-house chemical library, alongside DR396 and Fmoc-D-Cha-OH [1]. All three compounds were previously categorized as apoptotic DNase γ inhibitors. While the study primarily characterized DR396 as the most potent and specific inhibitor, PV6R was confirmed to inhibit HMGB1 release, establishing its activity in a cellular model of apoptosis-induced inflammation. Comparative activity data (IC₅₀) for PV6R versus other acid violet dyes were not reported in this study.

HMGB1 Apoptosis DNase γ Inhibitor Inflammation High-Content Screening Chemical Biology

Pontacyl Violet 6R: Best-Fit Research and Industrial Scenarios Driven by Quantified Differentiation


High-Sensitivity Colorimetric Assays and Low-Concentration Staining Workflows

When assay protocols demand maximum absorbance signal per unit mass of dye—such as in protein quantification, trace metal detection, or histological counterstaining—Pontacyl Violet 6R delivers approximately 47% higher mass-normalized absorptivity (E1%¹cm ≥470) than Acid Violet 3 (E1%¹cm ≥320) . This allows protocol developers to reduce dye concentrations proportionally while maintaining optical density, directly lowering reagent costs and minimizing background staining. The spectral position at 538–542 nm also avoids overlap with common co-stains absorbing below 520 nm or above 555 nm, facilitating multiplex panel design.

Chromium-Mordant Histological Staining and Metal-Responsive Indicator Systems

In histological protocols requiring differential staining of tissue components via metal-mordant interactions—such as variants of Gömöri trichrome staining or connective tissue differentiation—Pontacyl Violet 6R provides a specific, reproducible red-violet to blue-black hue transition upon dichromate treatment [1]. Non-chromotropic acid violets cannot replicate this behavior. This property also qualifies the compound for use as a complexometric indicator or as a sensor element in colorimetric metal-ion detection systems.

SARS-CoV-2 Exoribonuclease (ExoN) Inhibitor Screening and Antiviral Lead Optimization

Virology and drug discovery groups investigating ExoN as a therapeutic target can employ Pontacyl Violet 6R as a computationally validated and MD-stabilized reference ligand [2]. The established binding pose (two hydrogen bonds at the catalytic site) provides a defined pharmacophore for virtual screening campaigns, structure-activity relationship studies, and competitive binding assay development. This target-specific annotation is absent for other acid violet dyes, giving Pontacyl Violet 6R unique utility in coronavirus antiviral research.

Apoptosis and HMGB1-Mediated Inflammation Research

For laboratories studying the role of DNase γ in apoptotic DNA fragmentation and subsequent HMGB1 release, Pontacyl Violet 6R offers a commercially available inhibitor with documented cellular activity in HeLa S3 apoptosis models [3]. It can serve as a reference compound for phenotypic screening, as a tool to probe HMGB1 release mechanisms, or as a starting scaffold for medicinal chemistry optimization targeting inflammatory pathways.

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